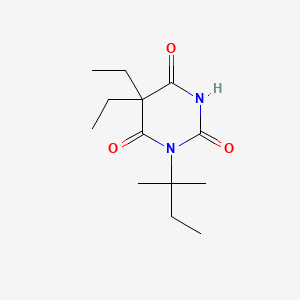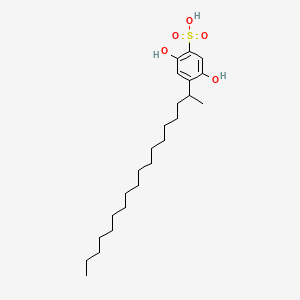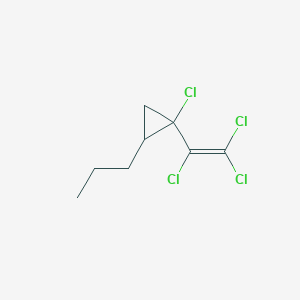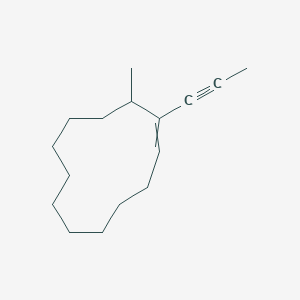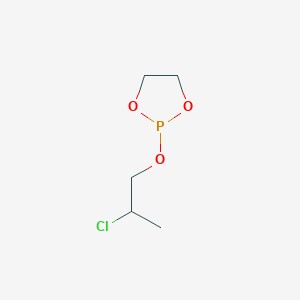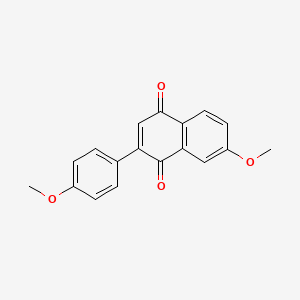
7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione is an organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often found in natural products. This compound is characterized by the presence of methoxy groups at the 7 and 4 positions on the naphthalene and phenyl rings, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione typically involves the Friedel-Crafts acylation reaction. This reaction uses a substituted benzene and succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sulfuric acid for sulfonation and aluminum chloride for Friedel-Crafts acylation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the activation of the NF-kappa-B signaling pathway, leading to anti-inflammatory effects . The compound’s quinone moiety can also participate in redox cycling, generating reactive oxygen species that can induce cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Similar structure but with a chromenone core.
5,7-Dihydroxy-3-methyl-2-(2-oxopropyl)naphthalene-1,4-dione: Another naphthoquinone derivative with different substituents
Uniqueness
7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and may influence its reactivity and interaction with biological targets.
Eigenschaften
CAS-Nummer |
65629-32-5 |
|---|---|
Molekularformel |
C18H14O4 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
7-methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C18H14O4/c1-21-12-5-3-11(4-6-12)15-10-17(19)14-8-7-13(22-2)9-16(14)18(15)20/h3-10H,1-2H3 |
InChI-Schlüssel |
UUPUWSPEGUSGLP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C2=O)C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


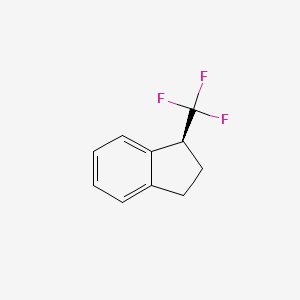


![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)]]bis-](/img/structure/B14470447.png)
